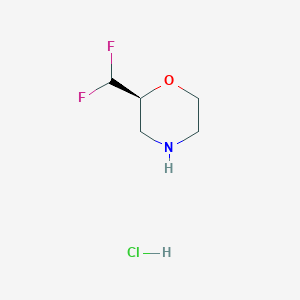
(S)-3,3-Difluoropropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3-Difluoropropane-1,2-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Difluoropropane-1,2-diol typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: (S)-3,3-Difluoropropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
(S)-3,3-Difluoropropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which (S)-3,3-Difluoropropane-1,2-diol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in a range of biochemical pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
3,3-Difluoropropane-1,2-diol: Lacks the stereochemistry of the (S)-enantiomer.
3-Fluoropropane-1,2-diol: Contains only one fluorine atom.
1,2-Difluoroethane: A simpler fluorinated compound with different reactivity.
Uniqueness: (S)-3,3-Difluoropropane-1,2-diol is unique due to its specific stereochemistry and the presence of two fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C3H6F2O2 |
|---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
(2S)-3,3-difluoropropane-1,2-diol |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m0/s1 |
InChI Key |
JPAVBODQAQRIMW-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(F)F)O)O |
Canonical SMILES |
C(C(C(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)
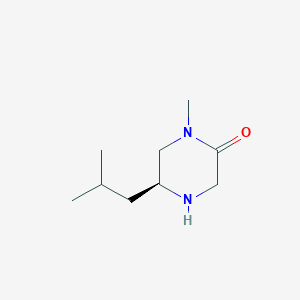

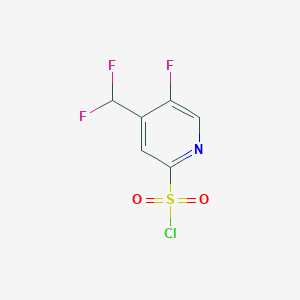
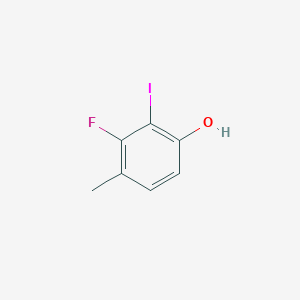
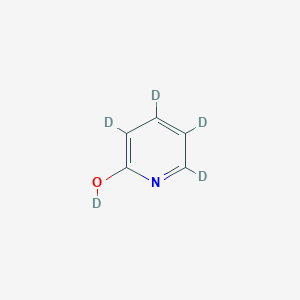



![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
